BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol

Quality Control Chemical Procurement Integrin Antagonist Synthesis

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol (CAS 2225147-26-0), also indexed as 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one, is a partially saturated bicyclic heterocycle (C8H10N2O2, MW 166.18 g/mol) supplied at a minimum purity of 95%. Structurally, it features a 1,8-naphthyridine core with hydroxyl substituents at the 2- and 4-positions and a saturated cyclohexane-like ring, distinguishing it from aromatic 1,8-naphthyridine analogs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 2225147-26-0
Cat. No. B2464824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
CAS2225147-26-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC2=C(NC1)NC(=O)C=C2O
InChIInChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12)
InChIKeyXUDKYRHEOCYBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol: A Privileged Scaffold for Integrin Antagonists and Kinase Inhibitor Design


5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol (CAS 2225147-26-0), also indexed as 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2(1H)-one, is a partially saturated bicyclic heterocycle (C8H10N2O2, MW 166.18 g/mol) supplied at a minimum purity of 95% . Structurally, it features a 1,8-naphthyridine core with hydroxyl substituents at the 2- and 4-positions and a saturated cyclohexane-like ring, distinguishing it from aromatic 1,8-naphthyridine analogs . This motif is a critical pharmacophore in medicinal chemistry, historically functioning as the potency-enhancing N-terminus (the tetrahydronaphthyridine or THN moiety) in potent, selective nonpeptide αvβ3 integrin antagonists that progressed to preclinical evaluation for osteoporosis [1].

Why Standard 1,8-Naphthyridines Cannot Replace 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol in Potency-Critical Applications


Generic naphthyridine substitution is precluded by a dual structural requirement. First, the saturated 5,6,7,8-tetrahydro ring provides a specific puckered conformation and moderate basicity (pKa ~6.5–7.0 for THN) that is essential for high-affinity binding to targets like integrin αvβ3, a feature absent in flat aromatic analogs [1]. A Hammett analysis across a series of 3-substituted THN integrin antagonists established a linear correlation (ρ = −1.96, R² = 0.959) between in vitro IC50 potency and the electron properties of the substituent on the THN framework, demonstrating that potency is exquisitely sensitive to the electronic character of the fused ring system [2]. Second, the specific 2,4-diol / 4-hydroxy-2(1H)-one tautomeric system presents a unique hydrogen-bond donor/acceptor constellation that cannot be replicated by monohydroxy-, alkyl-, or unsubstituted THN variants.

Quantitative Differentiation Table for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol (CAS 2225147-26-0)


Validated Purity Benchmark Against Standard-Grade THN Building Blocks

This specific catalog product (Biosynth APD14726) is supplied with a minimum purity of 95%, as stated on the vendor's technical datasheet . This exceeds the purity range of 90–93% commonly observed for custom-synthesized or bulk 5,6,7,8-tetrahydro-1,8-naphthyridine fragments in published medicinal chemistry syntheses, where impurities have been shown to introduce Hammett-correlated potency deviations exceeding ±0.5 log units [1].

Quality Control Chemical Procurement Integrin Antagonist Synthesis

Regioisomeric Identity Confirmed for 1,8- vs. 1,6-Naphthyridine Scaffolds in Integrin Binding

The compound is unequivocally a 1,8-naphthyridine, not the isomeric 1,6-naphthyridine. This distinction is functionally critical, as the 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) moiety was specifically identified as a 'lipophilic, moderately basic N-terminus that provides molecules with excellent potency and selectivity for the integrin receptor αvβ3' [1]. In contrast, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the LEDGF/p75 allosteric site on HIV-1 integrase exhibit a completely different selectivity profile, with reported IC50 values of 24 nM against that distinct target [2].

Integrin αvβ3 Antagonist Design Scaffold Specificity

Structural Confirmation of the Saturated Ring for Metabolic Stability in Farnesyltransferase Inhibitor Design

The 5,6,7,8-tetrahydro saturation pattern on the 1,8-naphthyridine core confers a key pharmacokinetic advantage. In the structurally related 2-oxo-tetrahydro-1,8-naphthyridine class, compounds were shown to be 'much more metabolically stable than previously described tetrahydroquinoline-based protein farnesyltransferase inhibitors' [1]. The saturated ring reduces CYP-mediated oxidation at the carbon adjacent to the ring nitrogen relative to fully aromatic 1,8-naphthyridines, while maintaining the ring's capacity to engage in key hydrophobic interactions. The precise 2,4-diol pattern on the saturated scaffold supplies the hydrogen-bonding functionality required for target engagement, a feature absent in the tetrahydroquinoline core.

Antimalarial Metabolic Stability Farnesyltransferase Tetrahydroquinoline Comparison

Optimal Research Applications for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol


Synthesis of Selective αvβ3 Integrin Antagonists for Osteoporosis and Oncology Research

This compound serves as a direct synthetic precursor to the 5,6,7,8-tetrahydro[1,8]naphthyridine (THN) warhead, a validated potency-enhancing N-terminus in integrin αvβ3 antagonists. Procuring this pre-functionalized 2,4-diol scaffold bypasses the multi-step Sonogashira/Chichibabin cyclization route, accelerating SAR exploration at the N-terminus. As demonstrated by Duggan et al., THN-containing leads achieved IC50 values as low as 0.08 nM at αvβ3 with significant unbound fractions, enabling their progression to in vivo bone resorption models .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 166.18 g/mol and a minimum purity of 95%, this compound fits the classic 'rule of three' for fragment libraries (MW < 300, H-bond donors ≤ 3). Its saturated ring and dual hydroxyl/keto tautomeric system offer structural diversity not present in flat aromatic fragment collections, potentially revealing novel binding modes by X-ray crystallography. The supplied purity supports direct screening without further purification.

Synthesis of Conformationally Constrained Serine Protease or Kinase Inhibitor Leads

The THN scaffold's unique combination of a saturated ring and a 1,8-naphthyridine core has been exploited to create orally bioavailable CB1 receptor inverse agonists (IC50 = 1.0 nM) with >1000-fold selectivity over CB2 . The 2,4-diol derivative offers chemists a functionalized starting point for the installation of diverse substituents at both the aromatic and saturated positions, enabling modular synthesis of focused compound libraries targeting ATP-binding pockets or allosteric sites. The saturated ring improves solubility and reduces planarity relative to quinolone or fully aromatic alternatives.

Standardized Intermediate for RORγ Agonist and Other Nuclear Receptor Modulator Synthesis

The tetrahydro-1,8-naphthyridine core has been claimed in patents as a scaffold for RORγ agonists (Lycera Corporation, JP6242868B2) . Procuring this specific diol intermediate enables researchers to build upon a scaffold that is already validated in the patent literature for nuclear hormone receptor modulation, avoiding IP issues associated with later-stage clinical candidates while capitalizing on the established synthetic accessibility of the THN system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.